molecular formula C10H14N2O B1435669 3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine] CAS No. 1803601-30-0

3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine]

Cat. No.: B1435669
CAS No.: 1803601-30-0
M. Wt: 178.23 g/mol
InChI Key: LJPLYFWXABNNCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-dihydro-2’H-spiro[oxolane-3,1’-pyrrolo[1,2-a]pyrazine] typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3’,4’-dihydro-2’H-spiro[oxolane-3,1’-pyrrolo[1,2-a]pyrazine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3’,4’-dihydro-2’H-spiro[oxolane-3,1’-pyrrolo[1,2-a]pyrazine] involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[1,2-a]pyrazine: A related compound with a similar core structure but lacking the spiro linkage.

    Spiro[oxolane-pyrrole]: Another spiro compound with a different heterocyclic framework.

Uniqueness

3’,4’-dihydro-2’H-spiro[oxolane-3,1’-pyrrolo[1,2-a]pyrazine] stands out due to its unique spiro linkage, which imparts rigidity and stability to the molecule. This structural feature can enhance its binding affinity and specificity for molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-oxolane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-9-10(3-7-13-8-10)11-4-6-12(9)5-1/h1-2,5,11H,3-4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPLYFWXABNNCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12C3=CC=CN3CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine]
Reactant of Route 2
3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine]
Reactant of Route 3
3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine]
Reactant of Route 4
3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine]
Reactant of Route 5
3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine]
Reactant of Route 6
3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.